1-Naphthoxyacetic acid

Description

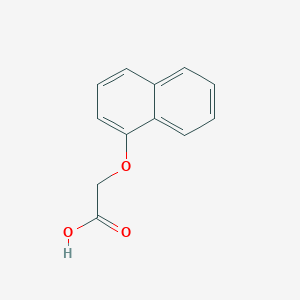

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRYSOFWKRRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183911 | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-75-2 | |

| Record name | Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2976-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QI2464POA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-Naphthoxyacetic acid (1-NOA). The information is curated to support research, development, and drug discovery activities by providing key data, detailed experimental protocols, and a visualization of its primary mechanism of action.

Core Chemical and Physical Properties

This compound is a synthetic auxin, a class of plant hormones, and is recognized as a specific inhibitor of auxin influx.[1][2] Its chemical structure consists of a naphthoxy group linked to an acetic acid moiety.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 2-(naphthalen-1-yloxy)acetic acid[3][4] |

| CAS Number | 2976-75-2[3][4][5][6] |

| Molecular Formula | C₁₂H₁₀O₃[3][4][5][6][7] |

| Molecular Weight | 202.21 g/mol [3][5][6][7] |

| Synonyms | alpha-Naphthoxyacetic acid, 1-Naphthyloxyacetic acid, (1-Naphthyloxy)acetic acid[3][5] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 193-198 °C | [5] |

| Boiling Point | 300.32 °C (estimated) | [5] |

| Appearance | Off-white to brown crystalline powder[2] | - |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether.[6] | - |

| pKa | Data not explicitly found for this compound | - |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its application in research.

Synthesis of this compound

A common method for the synthesis of this compound is through the Williamson ether synthesis, reacting α-naphthol with chloroacetic acid.[2] A more detailed, high-yield industrial process is described as follows:

Materials:

-

Naphthol

-

Aqueous alkali solution (e.g., sodium hydroxide)

-

Methyl chloroacetate (B1199739)

-

Dehydrating agent

-

Catalyst (e.g., p-Toluenesulfonic acid)[8]

-

Hot water

Procedure:

-

Salt Formation and Dehydration: Naphthol is reacted with an aqueous alkali solution to form the corresponding naphthoxide salt. The resulting solution is then dehydrated, initially by reflux and subsequently by the addition of a dehydrating agent.[9]

-

Etherification: Methyl chloroacetate is added dropwise to the dehydrated naphthoxide salt, and the mixture is refluxed to form methyl 1-naphthoxyacetate.[9]

-

Hydrolysis: The methyl 1-naphthoxyacetate is hydrolyzed to this compound. This is achieved by heating the ester with water and a catalyst in an autoclave at a pressure of 0.2–0.8 MPa and a temperature of 120–200 °C.[9] The methanol (B129727) produced during the reaction is vented to maintain pressure and drive the reaction to completion.[8][9]

-

Purification: After the reaction, the mixture is cooled, and the precipitated this compound is filtered. The filter cake is washed with hot water and then dried to yield the final product with a purity of up to 98.5% and a yield of up to 96%.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be effectively performed using reverse-phase HPLC.

Instrumentation and Conditions:

-

Column: Newcrom R1 HPLC column or equivalent C18 column.[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[10]

-

Detection: UV detection.

-

Sample Preparation: Samples are typically extracted with a suitable organic solvent, and the extract is then filtered before injection into the HPLC system.

Workflow for HPLC Analysis:

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Mechanism of Action: Auxin Influx Inhibition

This compound is a well-characterized inhibitor of auxin influx, a crucial process in plant growth and development mediated by auxin influx carriers like AUX1/LAX proteins.[1][11] Its inhibitory action disrupts the normal transport of auxin into plant cells.

The following diagram illustrates the simplified signaling pathway of auxin transport and the inhibitory effect of this compound.

Caption: Simplified diagram of auxin transport and the inhibitory action of this compound on the AUX1/LAX auxin influx carrier.

Some studies suggest that at higher concentrations, 1-NOA can also block the activity of auxin efflux carriers, indicating a broader, though less potent, effect on overall auxin transport.[1] This dual inhibitory action can significantly alter the cellular auxin homeostasis, leading to various physiological responses in plants.

References

- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2976-75-2 [chemicalbook.com]

- 3. Naphthoxyacetic acid | C12H10O3 | CID 76313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Naphthoxyacetic acid, a compound of interest in various scientific domains, including plant biology and analytical chemistry. The document details the prevalent synthetic methodologies, with a particular focus on the Williamson ether synthesis, offering step-by-step experimental protocols. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide elucidates the role of this compound as an auxin influx inhibitor in plants and presents its mechanism of action through a signaling pathway diagram. Spectroscopic characterization data, crucial for compound verification, are also discussed.

Introduction

This compound, also known as α-Naphthoxyacetic acid (1-NOA), is an aromatic ether carboxylic acid. Structurally, it consists of a naphthalene (B1677914) ring linked to an acetic acid moiety through an ether bond at the 1-position. While its isomer, 2-Naphthoxyacetic acid (BNOA), is a well-known plant growth regulator, this compound has garnered significant attention as a specific inhibitor of auxin influx in plants. This property makes it a valuable tool in studying auxin transport and its role in plant development. Additionally, it has found applications as an internal standard in analytical methods. This guide focuses on the chemical synthesis of this compound, providing detailed protocols and comparative data for its preparation in a laboratory setting.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol (B170400) is deprotonated to form the 1-naphthoxide ion, which then acts as a nucleophile, attacking an α-haloacetic acid or its ester.

General Reaction Scheme

The overall chemical transformation can be depicted as follows:

Caption: General schematic for the synthesis of this compound.

Detailed Experimental Protocols

Two primary variations of the Williamson ether synthesis are presented below. The first is a direct reaction with chloroacetic acid, while the second proceeds through a methyl ester intermediate, which is subsequently hydrolyzed.

Protocol 1: Direct Synthesis from 1-Naphthol and Chloroacetic Acid

This method involves the direct condensation of 1-naphthol with chloroacetic acid in the presence of a strong base.

Materials:

-

1-Naphthol

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of NaOH or KOH in water.

-

Add one molar equivalent of 1-naphthol to the basic solution and stir until it completely dissolves, forming the sodium or potassium 1-naphthoxide salt.

-

In a separate beaker, dissolve a slight molar excess (e.g., 1.05-1.1 equivalents) of chloroacetic acid in a minimal amount of water.

-

Slowly add the chloroacetic acid solution to the 1-naphthoxide solution.

-

Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 1-2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated HCl until the pH is acidic (pH 1-2), which will precipitate the crude this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or benzene. Alternatively, an acid-base extraction can be performed: dissolve the crude product in diethyl ether, extract with a saturated sodium bicarbonate solution, wash the aqueous layer with ether, and then re-acidify the aqueous layer with HCl to precipitate the pure product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Protocol 2: Synthesis via Methyl 1-Naphthoxyacetate Intermediate

This two-step method often results in higher yields and purity by minimizing side reactions associated with chloroacetic acid.[1]

Step A: Synthesis of Methyl 1-Naphthoxyacetate

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 1-naphthol and a suitable solvent (e.g., toluene, xylene).

-

Add a molar equivalent of a strong base (e.g., aqueous NaOH or KOH) and reflux the mixture with a Dean-Stark trap to remove water and form the anhydrous 1-naphthoxide salt.

-

Cool the reaction mixture and then add a slight molar excess of methyl chloroacetate (B1199739) dropwise at a controlled temperature (e.g., 120 °C).[2]

-

After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter to remove the inorganic salt byproduct.

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl 1-naphthoxyacetate.

Step B: Hydrolysis of Methyl 1-Naphthoxyacetate

-

The crude methyl 1-naphthoxyacetate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating in an autoclave with water and an acid catalyst (e.g., p-toluenesulfonic acid).[3]

-

For example, a mixture of methyl 1-naphthoxyacetate, water, and p-toluenesulfonic acid in a specific mass ratio is heated in an autoclave to around 150 °C for several hours.[3]

-

After the hydrolysis is complete, the reaction mixture is cooled, and the precipitated this compound is collected by filtration.

-

The product is washed with hot water and then dried to yield the final product.

Quantitative Data on Synthesis

The following table summarizes the reported yields and reaction conditions for the synthesis of this compound and its intermediates from various sources.

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Hydrolysis of Methyl Ester | Methyl 1-naphthoxyacetate, Water | p-Toluenesulfonic acid | Water | ~153 | 6 | 96 | 98.5 | [3] |

| Esterification and Hydrolysis | 1-Naphthol, Methyl chloroacetate, Water | NaOH, Acid catalyst | Toluene | 120 (ester.), 120-200 (hydrol.) | 2 (ester.), - | up to 95 | - | [1] |

| Direct Condensation (for β-isomer) | β-Naphthol, Chloroacetic acid | NaOH | Water | 80 | ~0.17 | 87 | - |

Mechanism of Action: Auxin Influx Inhibition

This compound is a known inhibitor of auxin influx in plants. Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. The transport of auxin into plant cells is mediated by specific protein carriers, primarily from the AUXIN-RESISTANT 1/LIKE AUX1 (AUX1/LAX) family. This compound's structural similarity to natural auxins allows it to interact with these carriers, but it is not efficiently transported. Instead, it acts as a competitive inhibitor, blocking the uptake of endogenous auxins like indole-3-acetic acid (IAA) and synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D).

References

1-Naphthoxyacetic Acid: A Technical Guide to its Function as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthoxyacetic acid (1-NOA) is a synthetic auxin analogue that serves as a valuable tool in plant biology research. Primarily characterized as an inhibitor of auxin influx, 1-NOA offers a targeted approach to dissecting the complex roles of auxin transport in plant growth and development. This technical guide provides an in-depth overview of 1-NOA, including its mechanism of action, quantitative effects on plant physiology, and detailed experimental protocols for its application. The information presented herein is intended to support researchers in utilizing 1-NOA to investigate auxin signaling and its implications for agriculture and drug development.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to root formation and fruit development. The spatial and temporal distribution of auxin within the plant is tightly controlled by a sophisticated transport system involving both influx and efflux carriers. This compound (1-NOA) is a synthetic molecule that structurally mimics the natural auxin, indole-3-acetic acid (IAA). This structural similarity allows it to interact with components of the auxin transport machinery, primarily acting as an antagonist to auxin influx. By blocking the entry of auxin into cells, 1-NOA provides a powerful method for studying the physiological consequences of disrupted auxin gradients.

Mechanism of Action: Inhibition of Auxin Influx

The primary mechanism of action of 1-NOA is the competitive inhibition of auxin influx carriers, particularly the AUXIN-RESISTANT 1 (AUX1) and LIKE-AUX1 (LAX) proteins.[1][2] These proteins are responsible for the active transport of auxin into the cell across the plasma membrane. By binding to these carriers, 1-NOA prevents the uptake of endogenous IAA, leading to a localized depletion of intracellular auxin.

At higher concentrations, 1-NOA has also been observed to affect auxin efflux, though its primary and most potent activity is on influx inhibition.[1] This dual effect at higher doses should be a consideration in experimental design. The ability of 1-NOA to phenocopy the agravitropic root growth of Arabidopsis thalianaaux1 mutants, which are deficient in a key auxin influx carrier, provides strong evidence for its primary mode of action.[3]

Signaling Pathway of 1-NOA Action

The following diagram illustrates the established understanding of how 1-NOA interferes with the auxin signaling pathway at the cellular level.

References

- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AUX/LAX family of auxin influx carriers—an overview [frontiersin.org]

- 3. Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Auxin-like Activity of 1-Naphthoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthoxyacetic acid (NOA) is a synthetic auxin analogue that exhibits a range of physiological effects characteristic of natural auxins, including the promotion of cell elongation, cell division, and adventitious root formation. However, its primary and most studied mechanism of action is the inhibition of auxin transport, particularly auxin influx. This dual functionality as both an auxin agonist and a transport inhibitor makes NOA a valuable tool for dissecting the complex roles of auxin in plant development. This technical guide provides an in-depth overview of the auxin-like activity of NOA, focusing on its mechanism of action, its effects on auxin signaling and transport, and relevant experimental methodologies.

Introduction

Auxins are a class of plant hormones that play a central role in regulating virtually all aspects of plant growth and development. The primary native auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as this compound (NOA), have been developed and are widely used in agriculture and research. NOA's structural similarity to natural auxins allows it to interact with the auxin signaling machinery. A key feature of NOA is its potent inhibitory effect on the polar transport of auxin, which is crucial for establishing auxin gradients that control various developmental processes.[1][2] This guide will explore the multifaceted activities of NOA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action

The auxin-like activity of this compound is complex, involving both the canonical auxin signaling pathway and the modulation of auxin transport.

Interaction with the TIR1/AFB Auxin Co-Receptor Complex

The primary mechanism of auxin perception involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.[3][4]

Inhibition of Auxin Transport

A defining characteristic of NOA is its role as an inhibitor of polar auxin transport. It primarily targets the AUXIN-RESISTANT 1/LIKE AUX1 (AUX1/LAX) family of auxin influx carriers.[5] By blocking these carriers, NOA disrupts the normal cellular uptake of auxin, leading to altered auxin distribution within the plant. This inhibition of auxin influx can phenocopy mutations in auxin influx carrier genes, such as the aux1 mutant in Arabidopsis thaliana, which exhibits agravitropic root growth.[6]

Furthermore, studies have shown that NOA can also inhibit auxin efflux carriers, although its effect on influx is more potent.[2] This dual inhibition of both influx and efflux contributes to its significant impact on overall auxin homeostasis.

Quantitative Data

Quantifying the auxin-like activity of NOA is typically achieved through various bioassays. While specific dose-response curves for NOA are not extensively published, data from closely related synthetic auxins and the effects of NOA on auxin-responsive gene expression provide valuable insights.

Table 1: Effects of this compound and Related Compounds on Auxin-Mediated Processes

| Compound | Assay | Organism | Concentration | Observed Effect | Reference |

| This compound (NOA) | Auxin Accumulation | Nicotiana tabacum BY-2 cells | 10 µM | Blocked activities of both auxin influx and efflux carriers. | [2] |

| This compound (NOA) | Root Gravitropism | Arabidopsis thaliana | Not specified | Disrupted root gravitropism, phenocopying the aux1 mutant. | [5] |

| This compound (NOA) | DR5::GUS Expression | Arabidopsis thaliana | Not specified | Inhibited GUS expression induced by IAA and 2,4-D, but not by NAA. | [1] |

| 1-Naphthaleneacetic acid (NAA) | Root Elongation | Arabidopsis thaliana | 100 nM | Reduced root elongation by approximately 50%. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the auxin-like activity of compounds like NOA.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Protocol:

-

Plant Material: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days at 25°C.

-

Coleoptile Section Preparation: Under a dim green safelight, select uniform coleoptiles (approximately 2-3 cm in length). Discard the apical 3 mm to remove the endogenous auxin source. Cut a sub-apical section of 5-10 mm in length from the remaining coleoptile.

-

Incubation: Float the coleoptile sections in a basal medium (e.g., a buffered sucrose (B13894) solution) in petri dishes.

-

Treatment: Prepare a dilution series of this compound in the basal medium. Include a negative control (basal medium only) and a positive control (a known concentration of IAA).

-

Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark at 25°C, measure the final length of the coleoptile sections using a ruler or digital imaging software.

-

Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length. Plot a dose-response curve of concentration versus percentage elongation.

Root Growth Inhibition Bioassay

High concentrations of auxins are known to inhibit root elongation. This assay is used to quantify the inhibitory activity of auxin-like compounds.

Protocol:

-

Plant Material: Sterilize seeds of Arabidopsis thaliana and plate them on half-strength Murashige and Skoog (MS) medium.

-

Germination and Growth: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a vertical position in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Treatment: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of this compound. Include a control plate with no added NOA.

-

Measurement: After an additional 3-5 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot a dose-response curve of concentration versus percentage inhibition.

Auxin Transport Assay (using DR5::GUS reporter line)

This assay indirectly measures the effect of transport inhibitors on auxin distribution by observing the expression of an auxin-responsive reporter gene.

Protocol:

-

Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS construct, which expresses β-glucuronidase (GUS) in response to auxin.

-

Seedling Growth: Grow seedlings as described in the root growth inhibition bioassay.

-

Treatment: Transfer 5-day-old seedlings to liquid half-strength MS medium. Add the test compound (NOA) at the desired concentration and co-incubate with an auxin (e.g., IAA or 2,4-D) for a defined period (e.g., 6-24 hours). Include controls with only the auxin and no inhibitor.

-

GUS Staining: Submerge the seedlings in a GUS staining solution (containing X-Gluc) and incubate at 37°C for several hours to overnight.

-

Visualization: Clear the chlorophyll (B73375) from the tissues using an ethanol (B145695) series. Observe and document the pattern and intensity of the blue GUS staining under a microscope. A reduction in GUS staining in the presence of NOA indicates an inhibition of auxin uptake and/or signaling.[1]

Signaling Pathways and Visualizations

The dual action of NOA as both an auxin mimic and a transport inhibitor can be visualized through signaling and workflow diagrams.

Canonical Auxin Signaling Pathway

Inhibition of Auxin Influx by this compound

Experimental Workflow for Root Growth Inhibition Assay

Conclusion

This compound is a synthetic auxin with a dual mode of action. It elicits auxin-like physiological responses, likely through the canonical TIR1/AFB signaling pathway, and it acts as a potent inhibitor of auxin transport, primarily by blocking the AUX1/LAX influx carriers. This combination of activities makes NOA an invaluable chemical tool for researchers studying auxin biology. The experimental protocols and conceptual diagrams provided in this guide offer a framework for investigating the multifaceted effects of NOA and other auxin analogues in plant science and related fields. Further research is warranted to determine the specific binding affinities of NOA to different TIR1/AFB-Aux/IAA co-receptor complexes to fully elucidate its auxin agonist properties.

References

- 1. A 2,4-dichlorophenoxyacetic acid analog screened using a maize coleoptile system potentially inhibits indole-3-acetic acid influx in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Naphthoxyacetic Acid

CAS Number: 2976-75-2

This technical guide provides a comprehensive overview of 1-Naphthoxyacetic acid, a synthetic auxin analog. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and mechanism of action.

Physicochemical Properties

This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2976-75-2 | N/A |

| Molecular Formula | C₁₂H₁₀O₃ | N/A |

| Molecular Weight | 202.21 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 151-154 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, acetic acid, and dimethyl sulfoxide. | [1] |

| pKa | Not specified | N/A |

Spectral Data

Key spectral data for the characterization of this compound are provided below.

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Spectral data is available but specific peak assignments require further analysis from provided spectrum. | [2] |

| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis from provided spectrum. | [3] |

| IR (KBr pellet) | Characteristic peaks for O-H (acid), C=O (acid), C-O-C (ether), and aromatic C-H and C=C bonds are expected. | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns are available for analysis. | [5] |

Synthesis Protocols

This compound is commonly synthesized via the Williamson ether synthesis, reacting 1-naphthol (B170400) with an acetic acid derivative. A general protocol is outlined below, adapted from procedures for similar compounds.[6]

Synthesis of this compound from 1-Naphthol and Chloroacetic Acid

Materials:

-

1-Naphthol

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Water

-

Hydrochloric acid (30% solution)

-

Benzene (B151609) or 50% ethanol-water (for recrystallization)

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in water with stirring.

-

Add 1-naphthol to the sodium hydroxide solution and stir until it is completely dissolved, forming sodium 1-naphthoxide.

-

Add chloroacetic acid to the reaction mixture.

-

Gradually heat the mixture to 80°C. The solids should dissolve, forming a dark brown solution.

-

Continue stirring for approximately 10 minutes. A beige solid should precipitate.

-

Cool the reaction mixture slightly and, while stirring, add 30% hydrochloric acid to adjust the pH to 1. The color of the solid will darken.

-

Filter the precipitate and wash it with water.

-

Recrystallize the crude product from benzene or a 50% ethanol-water mixture to obtain white crystals of this compound.

Workflow for the Synthesis of this compound:

References

- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(2976-75-2) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Naphthoxyacetic acid(120-23-0) IR Spectrum [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Naphthoxyacetic Acid

This technical guide provides a comprehensive overview of 1-Naphthoxyacetic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its core physicochemical properties, synthesis, analytical methods, and known biological interactions, presenting quantitative data in structured tables and detailing experimental protocols.

Core Properties and Specifications

This compound, a derivative of naphthalene, is recognized for its role as a specific inhibitor of auxin-influx.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [2][4][5] |

| CAS Number | 2976-75-2 | [2][6] |

| IUPAC Name | 2-(naphthalen-1-yloxy)acetic acid | [4] |

| Synonyms | (1-Naphthyloxy)acetic acid, α-Naphthoxyacetic acid | [1][3] |

| Appearance | Pale cream to brown crystalline powder or fused solid | [1][4] |

| LogP | 2.59 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common method for synthesizing this compound is based on the Williamson ether synthesis, reacting α-naphthol with chloroacetic acid.[1] A more detailed industrial process involves the hydrolysis of an intermediate, methyl naphthoxyacetate.[7]

Protocol: Two-Step Synthesis via Methyl Naphthoxyacetate Intermediate [7]

-

Step 1: Synthesis of Methyl Naphthoxyacetate

-

Combine 146.4 g (1 mol) of naphthol, 432.6 g of xylene, and 119.2 g (1.02 mol) of a 48% aqueous potassium hydroxide (B78521) solution.

-

Heat the mixture to 140-145°C and reflux for 3 hours to dehydrate.

-

Cool the reaction solution to 30°C, add 10 g of molecular sieve as a dehydrating agent, and let it stand for 1 hour.

-

Reheat the solution to 120°C.

-

Add 165.2 g (1.5 mol) of methyl chloroacetate (B1199739) dropwise over 2 hours.

-

Maintain the reaction at 120°C for an additional 2 hours to complete the formation of methyl naphthoxyacetate.

-

-

Step 2: Hydrolysis to this compound [8]

-

In an autoclave, add 2160 g of hot water (heated to 80-90°C), 217.6 g (1 mol) of the methyl naphthoxyacetate intermediate, and 22.0 g of p-Toluenesulfonic acid as a catalyst.

-

Heat the mixture until the pressure reaches 0.5 MPa (approximately 153°C).

-

Maintain this pressure for 6 hours, venting the methanol (B129727) vapor byproduct through a condenser.

-

After the reaction is complete, slowly vent the pressure and cool the mixture to 50°C with stirring.

-

Filter the product while hot and wash the filter cake three times with 100 g of hot water (70-80°C).

-

Dry the resulting product to yield this compound with a purity of approximately 98.5%.[8]

-

Synthesis and purification workflow for this compound.

This compound can be analyzed using a reverse phase High-Performance Liquid Chromatography (RP-HPLC) method.[6]

-

Column: Newcrom R1 or equivalent reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier.

-

Detection: UV or Mass Spectrometry (MS).

-

Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.[6]

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of this compound in mammalian cells is limited, studies on structurally similar compounds provide valuable insights for drug development professionals.

In animal studies, this compound has been shown to elicit retching behavior in mice. This effect was notably inhibited by the dopamine (B1211576) agonist apomorphine, suggesting that the compound's mechanism may involve, at least in part, an inhibition of dopaminergic neuron activity.[9]

A closely related synthetic auxin, 1-Naphthaleneacetic acid (NAA), has demonstrated a significant effect on human cell cultures. Studies have shown that NAA can increase the yield of in vitro cultured human cells by rescuing them from apoptosis.[10][11] This effect is not mediated by alterations in the cell cycle.[10]

The proposed signaling pathway involves the upregulation of Angiopoietin-like 4 (ANGPTL4), a gene involved in lipid metabolism and anti-apoptosis.[10] Experiments using ANGPTL4 knockout cells confirmed that this gene is required for the anti-apoptotic effects of NAA.[10][11] While this pathway has been identified for NAA, its relevance to this compound warrants further investigation due to their structural similarities.

Proposed signaling pathway for NAA-mediated apoptosis inhibition in human cells.

References

- 1. This compound | 2976-75-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Naphthoxyacetic acid | C12H10O3 | CID 76313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. The alpha-naphthoxyacetic acid-elicited retching involves dopaminergic inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Physiological Impact of 1-Naphthoxyacetic Acid on Plant Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthoxyacetic acid (NOA) is a synthetic auxin, a class of plant growth regulators that play a pivotal role in a wide array of physiological processes. This technical guide provides an in-depth analysis of the effects of this compound on plants, detailing its influence on key developmental stages such as rooting, fruit set, and overall yield. The document summarizes quantitative data from various studies, presents detailed experimental protocols for its application and evaluation, and visualizes the underlying molecular signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and scientists engaged in plant biology and agricultural sciences.

Introduction

This compound is a synthetic plant hormone that mimics the effects of the natural auxin, indole-3-acetic acid (IAA).[1] Due to its chemical stability, it is widely used in horticulture and agriculture to manipulate plant growth and development. Its applications include promoting adventitious root formation, enhancing fruit set, preventing premature fruit drop, and increasing overall crop yield.[2][3] Understanding the physiological and molecular mechanisms of this compound is crucial for its effective and optimized use in crop production and for the development of new plant growth regulators.

Physiological Effects of this compound

The application of this compound elicits a range of physiological responses in plants, primarily by influencing cell division, elongation, and differentiation.

Root Development

This compound is a potent rooting agent, widely used in the vegetative propagation of plants from stem and leaf cuttings.[4] It stimulates the formation of adventitious roots, which is a critical step in the successful propagation of many plant species.[1]

Fruit Set and Development

One of the most significant agricultural applications of this compound is in the enhancement of fruit set and the prevention of premature fruit drop.[2] It can promote the development of parthenocarpic (seedless) fruit in some species and is effective in increasing the size and weight of fruits.[3]

Yield Enhancement

By promoting better root systems, increasing fruit set, and preventing premature fruit loss, this compound can lead to significant increases in overall crop yield. The effectiveness of this compound is dependent on the concentration used, the timing of application, and the specific plant species.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and the closely related 1-Naphthaleneacetic acid (NAA) on various plant species as reported in scientific literature. Due to their similar auxin-like activities, data for NAA are included to provide a broader context of the effects of naphthalene-based auxins.

Table 1: Effect of this compound and NAA on Rooting of Cuttings

| Plant Species | Compound | Concentration (mg/L) | Soaking Duration | Observed Effect |

| Hemarthria compressa | NAA | 200 | 20 minutes | Higher rooting percentage, more adventitious roots, and greater root dry weight compared to control.[5] |

| Tecoma stans | NAA | 3000 | Quick dip (30 seconds) | Minimum days to sprouting (9.9 days), higher rooting percentage (80.90%), and maximum root length (16.75 cm).[6] |

Table 2: Effect of this compound and NAA on Fruit Set and Yield

| Plant Species | Compound | Concentration | Application Stage | Observed Effect |

| Citrus Varieties | NAA | 2.5 - 10 ppm | Full bloom | Increased initial and horticultural fruit set; overall horticultural fruit set increased by an average of 179.49%.[2] |

| Sapota cv. Kalipatti | NAA | 100 ppm | Flowering and pea stage | Higher fruit setting (4.9% in May, 18.5% in July-August) and higher fruit retention (83.5% in May, 88.5% in July-August) compared to control.[7] |

| Coarse Rice | NAA | 90 ml/ha | Panicle initiation | Highest increase in biomass yield (18.90-19.10 t/ha), paddy yield (8.00-8.20 t/ha), and straw yield (12.00-12.30 t/ha).[8] |

| Chilli | NAA | 20 ppm | Foliar spray | Increased plant height, number of branches, fruit set (49.42% vs 28.61% in control), fruit length, fruit weight, and fruit yield (292.50 q/ha vs control).[9] |

| Flax | NAA | 20 mg/L | Foliar spray | Average increase in seed yield of 8-9% and a 12% increase in capsules per plant compared to no NAA treatment.[10] |

| Idared Apples | NAA | 200-500 ml/ha | Pre-harvest | Significantly reduced pre-harvest fruit drop from 25 fruits/tree (control) to 2-10 fruits/tree. |

| 'Irwin' Mango | NAA | 30 and 70 mg·L⁻¹ | Shoot apices | Increased panicle emergence rates, reduced panicle malformation, and significantly increased fruit diameters and weights compared to the control. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application and assessment of this compound on plants.

Protocol for Adventitious Rooting Bioassay in Stem Cuttings

This protocol is adapted from studies on Hemarthria compressa.[5]

1. Plant Material Preparation:

- Collect healthy, semi-hardwood stem cuttings from the desired plant species.

- Prepare cuttings of a uniform length (e.g., 15-20 cm) with a specific number of nodes (e.g., 3-4).

- Remove leaves from the lower portion of the cuttings that will be inserted into the rooting medium.

- To prevent fungal growth, immerse the cuttings in a fungicide solution (e.g., 0.5% Bavistin) for 15 minutes, followed by a thorough rinse with distilled water.

2. Preparation of this compound Solution:

- Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving the required amount of the compound in a small volume of 1N NaOH or ethanol (B145695) before diluting with distilled water to the final volume.

- From the stock solution, prepare a series of working solutions with different concentrations (e.g., 50, 100, 200, 400 mg/L). A control solution with no this compound should also be prepared.

3. Treatment Application:

- Divide the prepared cuttings into groups for each treatment concentration.

- Immerse the basal end (bottom 5 cm) of the cuttings in the respective this compound solutions for a predetermined duration (e.g., 10, 20, or 30 minutes).

4. Planting and Incubation:

- Immediately after treatment, plant the cuttings in a suitable rooting medium (e.g., a mixture of sand, soil, and vermiculite) in pots or trays.

- Place the planted cuttings in a controlled environment, such as a mist chamber or a greenhouse with high humidity, to facilitate rooting.

- Maintain optimal temperature and light conditions for the specific plant species.

5. Data Collection and Analysis:

- After a defined period (e.g., 30 days), carefully remove the cuttings from the rooting medium.

- Record the following parameters for each cutting:

- Rooting percentage (the percentage of cuttings that formed roots).

- Number of adventitious roots per cutting.

- Length of the longest root.

- Root dry weight per cutting (after drying the roots in an oven at 70°C until a constant weight is achieved).

- Analyze the data statistically (e.g., using ANOVA) to determine the significance of the effects of different this compound concentrations and soaking durations.

Protocol for Evaluating the Effect of this compound on Fruit Set and Yield in a Field Trial

This protocol is a generalized procedure based on studies conducted on citrus and other fruit crops.

1. Experimental Design:

- Select a uniform orchard or field of the target crop.

- Use a randomized complete block design with multiple replications (e.g., 3-4 blocks).

- Each experimental unit should consist of a specific number of plants (e.g., 5-10 trees).

2. Treatment Preparation and Application:

- Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 20, 50 ppm). Include a control group that is sprayed with water only.

- Add a surfactant to the spray solutions to ensure uniform coverage of the foliage.

- Apply the treatments as a foliar spray at a specific developmental stage, such as full bloom or early fruit development, using a calibrated sprayer to ensure a consistent application volume per plant.

3. Data Collection:

- Initial Fruit Set: A few weeks after the application, count the number of developing fruits on tagged branches of each plant.

- Fruit Drop: Periodically collect and count the number of dropped fruits from under each plant until harvest.

- Final Fruit Set (Horticultural Fruit Set): At the time of harvest, count the total number of mature fruits per plant.

- Yield: Measure the total weight of harvested fruits per plant.

- Fruit Quality Parameters: From a random sample of fruits from each plant, measure parameters such as:

- Fruit weight

- Fruit diameter

- Soluble solids content (using a refractometer)

- Titratable acidity (by titration)

- Fruit firmness (using a penetrometer)

4. Statistical Analysis:

- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different this compound concentrations on fruit set, yield, and quality parameters.

Molecular Mechanism of Action and Signaling Pathways

This compound, as a synthetic auxin, exerts its effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When this compound is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of a suite of auxin-responsive genes that regulate various aspects of plant growth and development, including cell division, expansion, and differentiation.

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway initiated by the binding of an auxin like this compound.

Visualizing an Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on plant rooting.

Conclusion

This compound is a valuable tool in plant science research and agricultural applications. Its ability to modulate fundamental plant processes like root formation and fruit development makes it a subject of continuous interest. A thorough understanding of its physiological effects, optimal application protocols, and the underlying molecular signaling pathways is essential for leveraging its full potential. This guide provides a foundational resource for researchers and professionals, summarizing key data and methodologies to facilitate further investigation and application of this potent synthetic auxin.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Role of TIR1/AFB family genes during grafting in Carya cathayensis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. marz.kau.edu.sa [marz.kau.edu.sa]

- 8. ee.bloomtechz.com [ee.bloomtechz.com]

- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Discovery and History of 1-Naphthoxyacetic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific application of 1-Naphthoxyacetic acid (1-NOA). It is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, agriculture, and synthetic chemistry. This document details the initial synthesis of 1-NOA within the broader context of auxin research, its characterization as a specific inhibitor of auxin influx, and its subsequent use as a chemical tool to dissect plant physiological processes. The guide includes a historical timeline, detailed experimental protocols for key assays, a summary of quantitative data on its biological activity, and a description of its synthesis. Visualizations of the auxin influx signaling pathway and experimental workflows are provided to facilitate understanding.

Introduction: The Dawn of Synthetic Auxins

The story of this compound is intrinsically linked to the discovery of auxins, the first class of plant hormones to be identified. Following the pioneering work of Charles and Francis Darwin in the late 19th century on phototropism in canary grass coleoptiles, and the subsequent isolation and characterization of indole-3-acetic acid (IAA) as the primary native auxin, a new era of plant biology began. The realization that chemical messengers could regulate plant growth and development spurred a significant effort in the chemical synthesis of a wide array of analogs and derivatives with auxin-like activity. This exploration was a central component of the "green revolution" and laid the foundation for the modern agrochemical industry.[1]

Early research into synthetic auxins led to the discovery of compounds like β-naphthoxyacetic acid, which demonstrated potent auxin-like effects, including the promotion of cell elongation, cell division, and the formation of adventitious roots.[1][2] These synthetic auxins were often found to be more stable and, in some cases, more potent than their natural counterpart, IAA.

The Discovery of this compound: A Shift in Focus

While many early synthetic auxins were developed to mimic the growth-promoting effects of IAA, the specific development of this compound (1-NOA) emerged from a more targeted search for compounds that could antagonize auxin action. Researchers began to screen a large number of aryl and aryloxyalkylcarboxylic acids to identify molecules that could selectively block the carrier-mediated transport of auxins into plant cells.

A pivotal study by Imhoff et al. in 2000 systematically screened thirty-five such compounds for their ability to perturb the accumulation of synthetic auxins in suspension-cultured tobacco cells. This work led to the characterization of 1-NOA as a specific and effective inhibitor of the auxin influx carrier. This discovery was significant as it provided a chemical tool to dissect the role of auxin import in plant development, distinguishing it from the well-studied auxin efflux inhibitors like N-1-naphthylphthalamic acid (NPA).

A Historical Timeline of Key Discoveries

| Year | Discovery/Event | Key Researchers/Publication | Significance |

| 1880 | Publication of "The Power of Movement in Plants," detailing early experiments on phototropism and the transmission of a growth-promoting signal. | Charles and Francis Darwin | Laid the groundwork for the concept of plant hormones. |

| 1928 | Development of the Avena curvature test for quantifying auxin activity. | Frits Went | Provided a bioassay to screen for auxin-like compounds. |

| 1934 | Isolation and chemical identification of Indole-3-acetic acid (IAA). | Kögl, Haagen-Smit, and Thimann | Identified the primary naturally occurring auxin. |

| Late 1930s-1940s | Synthesis and characterization of various synthetic auxins, including naphthoxyacetic acid derivatives. | Various researchers | Expanded the toolbox of plant growth regulators. |

| 2000 | Systematic screening of aryl and aryloxyalkylcarboxylic acids identifies this compound (1-NOA) as a specific inhibitor of the auxin influx carrier. | Imhoff, V., Muller, P., Guern, J., & Delbarre, A. | Provided a crucial chemical tool to study auxin import. |

| 2001 | Physiological studies demonstrate that 1-NOA phenocopies the aux1 mutant in Arabidopsis thaliana, disrupting root gravitropism. | Parry, G., Delbarre, A., Marchant, A., et al. | Confirmed the in-planta role of auxin influx in development. |

| 2006 | Heterologous expression of the AUX1 protein in Xenopus oocytes confirms its function as an auxin influx carrier that is inhibited by 1-NOA. | Yang, Y., Hammes, U. Z., Taylor, C. G., et al. | Provided direct evidence for the molecular target of 1-NOA. |

| 2010 | Further characterization of 1-NOA reveals it can also affect auxin efflux and membrane dynamics at higher concentrations. | Lankova, M., Zazimalova, E., Honys, D., et al. | Refined the understanding of 1-NOA's mode of action. |

Mechanism of Action: Inhibition of Auxin Influx

1-NOA exerts its primary biological effect by inhibiting the activity of the AUXIN-RESISTANT 1/LIKE AUX1 (AUX1/LAX) family of auxin import carriers.[2] These proteins are integral membrane transporters responsible for the active uptake of auxin into the cell, a crucial process for establishing auxin gradients that direct various developmental processes.

The Auxin Influx Pathway

The transport of auxin into a plant cell is a combination of passive diffusion of the protonated form of IAA across the plasma membrane and carrier-mediated transport of the anionic form. The AUX1/LAX proteins are key components of the latter, functioning as proton-driven symporters.

References

An In-Depth Technical Guide to the Derivatives of 1-Naphthoxyacetic Acid: Synthesis, Biological Evaluation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatives of 1-Naphthoxyacetic acid, a versatile scaffold with a wide range of biological activities. This document details the synthesis of various derivatives, presents quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, outlines experimental protocols for their evaluation, and elucidates their potential mechanisms of action through signaling pathway diagrams.

Synthesis of this compound and Its Derivatives

The core structure of this compound can be functionalized to produce a variety of derivatives, including esters, amides, and hydrazides. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-naphthol (B170400) with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via a Williamson ether synthesis mechanism.

Synthesis of this compound Derivatives

A key intermediate for the synthesis of amide and ester derivatives is 1-Naphthoxyacetyl chloride. It is typically prepared by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

Amide derivatives are synthesized by the reaction of 1-Naphthoxyacetyl chloride with various primary or secondary amines.[1][2] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and elimination of hydrogen chloride.[1][2]

Ester derivatives can be prepared by the reaction of 1-Naphthoxyacetyl chloride with a variety of alcohols in the presence of a base or by the direct esterification of this compound with an alcohol under acidic conditions.

The synthesis of hydrazide-hydrazone derivatives begins with the formation of this compound hydrazide. This is achieved by reacting this compound or its ester with hydrazine (B178648) hydrate.[3] The resulting hydrazide can then be condensed with various aldehydes or ketones to yield the corresponding hydrazide-hydrazone derivatives.[4]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amide | 5c | MCF-7 (Breast) | 2.33 | [5] |

| Amide | 5d | MCF-7 (Breast) | 3.03 | [5] |

| Amide | 5e | MCF-7 (Breast) | 7.39 | [5] |

| Naphthoquinone | 8 | HepG2 (Liver) | 4.758 | [6] |

| Naphthoquinone | 8 | HuCCA-1 (Cholangiocarcinoma) | 2.364 | [6] |

| Naphthoquinone | 9 | MOLT-3 (Leukemia) | 2.118 | [6] |

| Thiazole Hybrid | 6a | OVCAR-4 (Ovarian) | 1.569 | [7] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented below.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Aminoalkyl-2-naphthol | 3 | Pseudomonas aeruginosa MDR1 | 10 | [8] |

| Aminoalkyl-2-naphthol | 3 | Staphylococcus aureus MDR | 100 | [8] |

| Aminoalkyl-2-naphthol | 2 | Penicillium notatum | 400 | [8] |

| Aminoalkyl-2-naphthol | 2 | Penicillium funiculosum | 400 | [8] |

Anti-inflammatory Activity

Several derivatives have shown promising in vivo anti-inflammatory activity. The carrageenan-induced paw edema model in rats is a standard assay to evaluate the anti-inflammatory potential of new chemical entities.

| Derivative Class | Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (hours) | Reference |

| Thiourea of Naproxen | 4 | 10 | 54.01 | 4 | [3] |

| Thiourea of Naproxen | 7 | 10 | 54.12 | 4 | [3] |

| 1,3,5-Triazine | 1 | 200 | 96.31 | 4 | [9] |

| 1,3,5-Triazine | 3 | 200 | 99.69 | 4 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N-(substituted)-2-(naphthalen-1-yloxy)acetamide (General Procedure)

-

Preparation of 1-Naphthoxyacetyl chloride: To a solution of this compound (1 equivalent) in dry dichloromethane (B109758), add oxalyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 1-Naphthoxyacetyl chloride.

-

Amidation: Dissolve the crude 1-Naphthoxyacetyl chloride in dry dichloromethane and add it dropwise to a solution of the desired primary or secondary amine (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) in dry dichloromethane at 0 °C.[1][2] Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up and Purification: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the desired amide derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15][16][17][18]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This model is widely used to screen for the acute anti-inflammatory activity of drugs.[19][20][21][22][23][24]

-

Animal Grouping and Dosing: Divide the rats into groups and administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with various molecular targets and modulation of key signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of many this compound derivatives are believed to be mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.[8][21] These inflammatory mediators are responsible for the clinical signs of inflammation, including pain, swelling, and redness. Furthermore, some derivatives have been shown to interfere with the NF-κB signaling pathway, a pivotal regulator of inflammatory responses.[5][7][14]

Anticancer Mechanism

The anticancer activity of this compound derivatives may involve multiple mechanisms. One proposed mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Additionally, some derivatives may cause cell cycle arrest, preventing the proliferation of cancer cells. The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a potential target for some of these compounds.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory, analgesic and molecular docking studies of Lanostanoic acid 3-<i>O</i>-<i>α</i>-D-glycopyranoside isolated from <i>Helichrysum stoechas</i> - Arabian Journal of Chemistry [arabjchem.org]

- 9. Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 17. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of Anti-inflammatory Drugs on Prostaglandin Biosynthesis (1972) | R. Flower | 478 Citations [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. zenodo.org [zenodo.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Naphthoxyacetic Acid in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoxyacetic acid (NOA), specifically β-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator with auxin-like activity. It is widely utilized in plant tissue culture to elicit a range of morphogenetic responses, including cell elongation, callus proliferation, adventitious root formation, and somatic embryogenesis. Due to its stability and prolonged activity, NOA serves as a reliable alternative to the endogenous auxin, Indole-3-acetic acid (IAA). This document provides detailed application notes and protocols for the effective use of this compound in plant tissue culture. It is important to distinguish β-Naphthoxyacetic acid (NOA or BNOA) from α-Naphthaleneacetic acid (NAA), another common synthetic auxin, as their optimal concentrations and effects can differ.

Data Presentation

The optimal concentration of this compound is highly dependent on the plant species, the type of explant, and the desired physiological response. The following tables summarize quantitative data from various studies to provide a starting point for protocol optimization.

Table 1: this compound (NOA/BNOA) Concentrations for Callus Induction

| Plant Species | Explant Type | NOA/BNOA Concentration (mg/L) | Cytokinin Combination (mg/L) | Observations |

| Orthosiphon stamineus | Leaf, Petiole, Internode | 4.0 | 0.5 BAP | 100% callus induction; soft, friable, pale green callus suitable for shoot regeneration.[1] |

| Gloriosa superba | Non-dormant corm | 1.5 | 0.5 KN | 81.25% callus induction rate; highly embryogenic friable green calli.[2] |

| Gloriosa superba | Non-dormant corm | 1.5 | 0.5 BAP | 78.13% callus induction rate.[2] |

| General Use | Various | 0.1 - 10.0 | Often with BAP or Kinetin | Effective range for callus initiation and growth.[3][4][5][6] |

Table 2: this compound (NOA/BNOA) Concentrations for Root Induction

| Plant Species | Explant Type | NOA/BNOA Concentration (mg/L) | Observations |

| General Use | Shoots/Microshoots | 0.1 - 2.0 | Stimulates the formation of adventitious roots.[7] |

| General Ornamental Plants | Microshoots | Varies (start with a range of 0.1-2.0) | A dose-response experiment is crucial to determine the optimal concentration.[7] |

Experimental Protocols

Protocol 1: Preparation of this compound (NOA) Stock Solution (1 mg/mL)

Materials:

-

This compound (NOA) powder

-

1 N Sodium Hydroxide (NaOH) or 95% Ethanol (B145695)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Sterile filter (0.22 µm) and syringe

-

Sterile storage bottle (amber glass recommended)

Procedure:

-

Weighing: Accurately weigh 100 mg of NOA powder and transfer it to a 100 mL volumetric flask.

-

Dissolving: Add 2-3 mL of 1 N NaOH or 95% ethanol to the flask.[8] Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

-

Dilution: Once dissolved, slowly add distilled or deionized water to the flask while stirring to bring the final volume to 100 mL.

-

Sterilization: For critical experiments, sterile filter the stock solution using a 0.22 µm syringe filter into a sterile amber glass bottle.[8] Alternatively, the stock solution can be added to the medium before autoclaving, though some degradation may occur.

-

Storage: Label the bottle with the solution name, concentration, preparation date, and store it at 2-8°C in the dark.[9]

Protocol 2: Callus Induction using this compound

This protocol is a general guideline and should be optimized for the specific plant species and explant.

Materials:

-

Sterile explants (e.g., leaf discs, stem segments)

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose (B13894) (typically 30 g/L)

-

This compound (NOA) stock solution (1 mg/mL)

-

Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP) (1 mg/mL)

-

Gelling agent (e.g., agar (B569324) or gellan gum)

-

Sterile petri dishes or culture vessels

-

pH meter, 1 N NaOH, 1 N HCl

Procedure:

-

Medium Preparation: Prepare MS basal medium by dissolving the appropriate amount of powder and sucrose in distilled water (e.g., for 1 L of medium).

-

Hormone Addition: Add the desired volume of NOA and BAP stock solutions to the medium. For example, for a final concentration of 4.0 mg/L NOA and 0.5 mg/L BAP, add 4.0 mL of NOA stock and 0.5 mL of BAP stock to 1 L of medium.

-